molecular formula C7H7FN4 B8423623 5-(1-Azidoethyl)-2-fluoropyridine

5-(1-Azidoethyl)-2-fluoropyridine

Cat. No.: B8423623
M. Wt: 166.16 g/mol
InChI Key: DPVWKVPWHZMNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Azidoethyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C7H7FN4 and its molecular weight is 166.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7FN4

Molecular Weight

166.16 g/mol

IUPAC Name

5-(1-azidoethyl)-2-fluoropyridine

InChI

InChI=1S/C7H7FN4/c1-5(11-12-9)6-2-3-7(8)10-4-6/h2-5H,1H3

InChI Key

DPVWKVPWHZMNQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)F)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 1-L flask kept cold in a ice bath, add triphenylphosphine (27.9 g, 106.3 mmol), 1,4-cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo-(24.12 g, 106.3 mmol). Add dichloromethane slowly with stirring (150 mL). To the dark solution add tetra-N-butylammonium azide (30.23 g, 106.3 mmol) slowly, followed by 1-(6-fluoro-pyridin-3-yl)-ethanol (10 g, 70.85 mmol) dissolved in dichloromethane (10 mL). Remove the flask from the ice bath and stir at room temperature for 1 hour. Remove the solvent on a rotovap and purify by normal phase chromatography 5% to 20% ethyl acetate in hexanes to obtain the product as colorless oil (7.75 g). GCMS (EI) m/z 166 M+.
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27.9 g
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30.23 g
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10 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a 1-L flask kept cold in an ice bath, add triphenylphosphine (27.9 g, 106.3 mmol), 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile (24.12 g, 106.3 mmol). Add DCM slowly with stirring (150 mL). To the dark solution add tetra-N-butylammonium azide (30.23 g, 106.3 mmol) slowly, followed by 1-(6-fluoro-pyridin-3-yl)-ethanol (10 g, 70.85 mmol) dissolved in DCM (10 mL). Remove the flask from the ice bath and stir at RT for 1 h. Remove the solvent on a rotovap and purify by normal phase chromatography 5% to 20% ethyl acetate in hexanes to obtain the title compound as a colorless oil (7.75 g). GCMS m/z 166 [M]+.
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27.9 g
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reactant
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24.12 g
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reactant
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30.23 g
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reactant
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10 g
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reactant
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10 mL
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